molecular formula C21H19N5O2S B305336 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Katalognummer B305336
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: UAKQTXCYELJXCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research applications.

Wirkmechanismus

The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of various enzymes and proteins, including cyclin-dependent kinases and histone deacetylases, which are involved in the regulation of cell cycle progression and gene expression.
Biochemical and Physiological Effects
Studies have shown that 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide can have various biochemical and physiological effects on cancer cells. This compound has been shown to induce DNA damage and oxidative stress, which can lead to cell cycle arrest and apoptosis. Additionally, this compound can inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide in lab experiments is its unique structure and properties, which make it a promising candidate for various research applications. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide. One direction is to further investigate the potential applications of this compound in cancer research, including its efficacy against different types of cancer and its potential use in combination with other anticancer agents. Another direction is to explore the potential use of this compound in other scientific research fields, such as neuroscience and immunology. Additionally, further studies are needed to investigate the toxicity and safety of this compound, which can help to determine its potential use in clinical applications.

Synthesemethoden

The synthesis of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide involves the reaction of 4-aminobenzenethiol with 4-(chloromethyl)phenyl phenyl ether, followed by the addition of 4-amino-5-(phenoxymethyl)-1,2,4-triazole and naphthalene-2-carboxylic acid. The resulting compound is then purified through a series of recrystallization and chromatography steps.

Wissenschaftliche Forschungsanwendungen

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research, where this compound has shown potential as a novel anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Eigenschaften

Produktname

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Molekularformel

C21H19N5O2S

Molekulargewicht

405.5 g/mol

IUPAC-Name

2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C21H19N5O2S/c22-26-19(13-28-18-8-2-1-3-9-18)24-25-21(26)29-14-20(27)23-17-11-10-15-6-4-5-7-16(15)12-17/h1-12H,13-14,22H2,(H,23,27)

InChI-Schlüssel

UAKQTXCYELJXCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN=C(N2N)SCC(=O)NC3=CC4=CC=CC=C4C=C3

Kanonische SMILES

C1=CC=C(C=C1)OCC2=NN=C(N2N)SCC(=O)NC3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.